molecular formula C18H19NO2 B1593619 Coumarin 106 CAS No. 41175-45-5

Coumarin 106

Cat. No.: B1593619
CAS No.: 41175-45-5
M. Wt: 281.3 g/mol
InChI Key: LLSRPENMALNOFW-UHFFFAOYSA-N
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Description

Coumarin 106, also known as 7-diethylamino-4-methylcoumarin, is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of aromatic organic compounds characterized by a benzopyrone structure. This compound is widely recognized for its fluorescent properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Coumarin 106, like other coumarin derivatives, primarily targets Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

Mode of Action

It’s known that coumarins generally inhibit the active form of their target enzymes, thus altering their function . The specific mode of action for this compound needs further investigation.

Biochemical Pathways

Coumarins are produced via the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates that branches off from lignin biosynthesis

Pharmacokinetics

Coumarins generally undergo metabolism to form more water-soluble compounds, which are readily excreted from the body in urine . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound specifically need to be studied further.

Result of Action

Coumarin derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects . The specific effects of this compound on molecular and cellular levels require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of coumarin compounds. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence behavior of coumarins

Biochemical Analysis

Biochemical Properties

Coumarin 106, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent antioxidant and free radical scavenging agent

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 106 can be synthesized through several methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of coumarin derivatives.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Coumarin 106 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrocoumarins.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Quinones and hydroxycoumarins.

    Reduction: Dihydrocoumarins.

    Substitution: Halogenated, nitrated, and sulfonated coumarins.

Scientific Research Applications

Coumarin 106 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and chromatography.

    Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser dyes.

Comparison with Similar Compounds

Coumarin 106 can be compared with other coumarin derivatives, such as:

    Coumarin 102: Known for its strong fluorescence and used in similar applications as this compound.

    Coumarin 120: Exhibits different spectral properties and is used in specific fluorescence-based assays.

    Coumarin 151: Has unique photophysical properties, making it suitable for specialized applications in fluorescence microscopy.

Uniqueness of this compound: this compound stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for various fluorescence-based applications. Its ability to undergo diverse chemical modifications further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSRPENMALNOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068285
Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41175-45-5
Record name 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin 106
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Coumarin 106 and are there any notable features?

A1: this compound (2,3,6,7,10,11-hexahydro-1H,5H–cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one) is characterized by a nearly planar structure. [] It consists of fused rings, including a piperidine ring, which exhibits some degree of conformational flexibility due to disorder. [] The piperidine rings adopt flattened conformations, while the cyclopentene ring takes on an envelope conformation. [] In its crystalline form, this compound molecules arrange themselves in parallel stacks. []

Q2: How does annealing impact the luminescent properties of this compound in poly (vinyl alcohol) films?

A2: Annealing significantly influences the luminescent behavior of this compound in poly (vinyl alcohol) (PVA) films. [] While fluorescence intensity moderately decreases, phosphorescence experiences a dramatic multifold increase with annealing. [] This shift is attributed to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), promoting phosphorescence while simultaneously diminishing fluorescence. [] Annealing also affects the PVA polymer itself, altering its optical properties, which necessitates careful background correction during measurements. []

Q3: Can you elaborate on the effect of annealing on the phosphorescence of this compound when directly exciting its triplet state?

A3: Directly exciting the triplet state of this compound using a long wavelength (475 nm) reveals that annealing influences both the S0→T1 absorption and the T1→S0 phosphorescence processes. [] Interestingly, while the phosphorescence lifetime decreases with annealing, the overall phosphorescence intensity increases. [] This suggests that annealing leads to a higher radiative rate for the T1→S0 transition, resulting in brighter but shorter-lived phosphorescence. []

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